2-(Bromomethyl)pyridine hydrochloride 2-(Bromomethyl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 421552-94-5
VCID: VC14393906
InChI: InChI=1S/C6H6BrN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H
SMILES:
Molecular Formula: C6H7BrClN
Molecular Weight: 208.48 g/mol

2-(Bromomethyl)pyridine hydrochloride

CAS No.: 421552-94-5

Cat. No.: VC14393906

Molecular Formula: C6H7BrClN

Molecular Weight: 208.48 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)pyridine hydrochloride - 421552-94-5

Specification

CAS No. 421552-94-5
Molecular Formula C6H7BrClN
Molecular Weight 208.48 g/mol
IUPAC Name 2-(bromomethyl)pyridine;hydrochloride
Standard InChI InChI=1S/C6H6BrN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H
Standard InChI Key QJYHMWJJNWZWCH-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CBr.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-(Bromomethyl)pyridine hydrochloride features a pyridine ring substituted with a bromomethyl group at the 2-position, paired with a hydrochloride ion. The molecular structure confers polarity and reactivity, particularly at the brominated carbon, which is susceptible to nucleophilic attack. The pyridine nitrogen provides weak basicity, with a pKa of approximately 3.5 for the protonated form .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H7BrClN\text{C}_6\text{H}_7\text{BrClN}
Molecular Weight (g/mol)208.483
Exact Mass206.945
LogP2.778
PSA12.89 Ų

The compound’s logP value indicates moderate lipophilicity, facilitating solubility in polar aprotic solvents like acetone or dimethylformamide (DMF) .

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum in DMSO-d6 shows a singlet at δ 4.85 ppm for the bromomethyl (–CH2Br) group and aromatic protons between δ 7.4–8.6 ppm .

  • IR: Stretching vibrations at 680 cm1^{-1} (C–Br) and 1600 cm1^{-1} (C=N) confirm functional groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated synthesis involves treating 2-(bromomethyl)pyridine hydrobromide with potassium carbonate in acetone under inert conditions .

Reaction Scheme:

2-(BrCH2)Pyridine\cdotpHBr+K2CO3acetone2-(BrCH2)Pyridine+KBr+CO2+H2O\text{2-(BrCH}_2\text{)Pyridine·HBr} + \text{K}_2\text{CO}_3 \xrightarrow{\text{acetone}} \text{2-(BrCH}_2\text{)Pyridine} + \text{KBr} + \text{CO}_2 + \text{H}_2\text{O}

Procedure:

  • Degassing: 760 mg (3 mmol) of 2-(bromomethyl)pyridine hydrobromide and 436 mg (3.15 mmol) of potassium carbonate are degassed under vacuum for 1 hour .

  • Reaction: Dry acetone (10 mL) is added, and the mixture is stirred under argon at 25°C for 7 hours .

  • Workup: The solvent is evaporated, and the product is extracted with diethyl ether (3 × 10 mL) to yield a pink oil with quantitative efficiency .

Table 2: Synthesis Conditions

ParameterValue
Temperature25°C
Time7 hours
SolventAcetone
Yield~100%

Scalability and Industrial Considerations

Industrial production may employ continuous-flow reactors to enhance yield and purity. Automation ensures precise control over stoichiometry and reaction kinetics, critical for maintaining batch consistency .

Applications in Organic Synthesis

Nucleophilic Substitutions

The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling the synthesis of pyridine-based ligands and pharmaceuticals. For example, reaction with piperazine yields NN-(pyridin-2-ylmethyl)piperazine, a precursor to kinase inhibitors .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids produce biaryl derivatives, valuable in materials science and drug design .

Example Reaction:

2-(BrCH2)Pyridine+ArB(OH)2Pd(PPh3)42-(ArCH2)Pyridine+B(OH)3+HBr\text{2-(BrCH}_2\text{)Pyridine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(ArCH}_2\text{)Pyridine} + \text{B(OH)}_3 + \text{HBr}
AspectDetail
StorageCool, dry, inert atmosphere
HandlingUse PPE (gloves, goggles)
DisposalIncinerate or neutralize

Exposure Mitigation

  • Ventilation: Use fume hoods to avoid inhalation.

  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Research and Development

Material Science Innovations

The compound’s ability to form stable coordination complexes with transition metals (e.g., Cu, Pd) underpins its use in catalytic systems and conductive polymers .

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